![molecular formula C16H13NO4S B2588034 Quinolin-8-yl 4-methoxybenzenesulfonate CAS No. 61430-87-3](/img/structure/B2588034.png)
Quinolin-8-yl 4-methoxybenzenesulfonate
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Overview
Description
Scientific Research Applications
Role in Drug Discovery
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery .
Medicinal Chemistry
Quinoline plays a major role in the field of medicinal chemistry . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
C–H Bond Activation
N-(quinolin-8-yl)benzamide, a particular member of the quinoline compounds, has an irreplaceable role in the C–H bond activation reaction system as a classical bidentate directing group or as a ligand auxiliary .
Antimicrobial Activity
Some quinoline analogues have shown interesting antibacterial activity against both S. aureus (gram-positive) and E. coli (gram-negative) organisms .
Synthesis of Quinazolinones
An efficient copper-mediated tandem C (sp 2)–H amination to provide quinazolinones from N - (quinolin-8-yl)benzamide and amidine hydrochlorides has been developed .
Mechanism of Action
Target of Action
Quinolin-8-yl 4-methoxybenzenesulfonate is a complex chemical compound that interacts with various biological targets. The primary target of Quinolin-8-yl 4-methoxybenzenesulfonate is Methionine aminopeptidase, an enzyme found in Escherichia coli .
Mode of Action
Quinolin-8-yl 4-methoxybenzenesulfonate interacts with its target through a process known as aromatic C–H bond activation . This interaction results in changes to the target, which can lead to various downstream effects.
Biochemical Pathways
The interaction of Quinolin-8-yl 4-methoxybenzenesulfonate with its target affects various biochemical pathways. One of the key pathways influenced by this compound is the oxidation pathway . The compound’s interaction with its target can lead to changes in this pathway, resulting in downstream effects that can influence various biological processes.
Action Environment
The action, efficacy, and stability of Quinolin-8-yl 4-methoxybenzenesulfonate can be influenced by various environmental factors. For instance, the compound’s action can be accelerated under microwave irradiation
properties
IUPAC Name |
quinolin-8-yl 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-20-13-7-9-14(10-8-13)22(18,19)21-15-6-2-4-12-5-3-11-17-16(12)15/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACSEICZINQBEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401385 |
Source
|
Record name | STK003192 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-yl 4-methoxybenzenesulfonate | |
CAS RN |
61430-87-3 |
Source
|
Record name | STK003192 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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